molecular formula C11H15BrFN B3026578 1-Bromo-4-fluoro-2-(butylaminomethyl)benzene CAS No. 1019618-98-4

1-Bromo-4-fluoro-2-(butylaminomethyl)benzene

Cat. No.: B3026578
CAS No.: 1019618-98-4
M. Wt: 260.15 g/mol
InChI Key: GARKVJOFRRHBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-fluoro-2-(butylaminomethyl)benzene is an organic compound with the molecular formula C11H15BrFN It is a derivative of benzene, featuring bromine and fluorine atoms along with a butylaminomethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-fluoro-2-(butylaminomethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 1-Bromo-4-fluorobenzene.

    Reaction with Butylamine: The 1-Bromo-4-fluorobenzene is reacted with butylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-(butylaminomethyl)benzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-fluoro-2-(butylaminomethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-(butylaminomethyl)benzene involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms, along with the butylaminomethyl group, allows the compound to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-fluoro-2-(butylaminomethyl)benzene is unique due to the presence of the butylaminomethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are desired .

Properties

IUPAC Name

N-[(2-bromo-5-fluorophenyl)methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-2-3-6-14-8-9-7-10(13)4-5-11(9)12/h4-5,7,14H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARKVJOFRRHBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651506
Record name N-[(2-Bromo-5-fluorophenyl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019618-98-4
Record name N-[(2-Bromo-5-fluorophenyl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-fluoro-2-(butylaminomethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-fluoro-2-(butylaminomethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-fluoro-2-(butylaminomethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-fluoro-2-(butylaminomethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-fluoro-2-(butylaminomethyl)benzene
Reactant of Route 6
1-Bromo-4-fluoro-2-(butylaminomethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.